

# Navigating Resistance: A Comparative Guide to Menin-MLL Inhibitors in Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Menin-MLL inhibitor-22 |           |
| Cat. No.:            | B14086180              | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cross-resistance profiles among different Menin-MLL inhibitors, supported by experimental data. As a new class of targeted therapies for acute leukemias with KMT2A rearrangements or NPM1 mutations, understanding the mechanisms of resistance is critical for their clinical application and the development of next-generation agents.

The interaction between menin, encoded by the MEN1 gene, and the KMT2A (MLL) protein is a key dependency for the survival of certain acute leukemia subtypes.[1] Menin inhibitors disrupt this protein-protein interaction, leading to the downregulation of leukemogenic genes like HOXA9 and MEIS1, and subsequent differentiation of leukemia cells.[2][3] Several menin inhibitors, including revumenib (SNDX-5613) and ziftomenib (KO-539), have shown promising clinical activity in early-phase trials.[4][5] However, as with many targeted therapies, acquired resistance has emerged as a clinical challenge.[6][7]

This guide summarizes the current understanding of cross-resistance between different Menin-MLL inhibitors, presents comparative efficacy data, and details the experimental protocols used to study these resistance mechanisms.

### **Mechanisms of Resistance to Menin-MLL Inhibition**

Resistance to Menin-MLL inhibitors can be broadly categorized into two main types: genetic and non-genetic (or adaptive) resistance.

Genetic Resistance: The Rise of MEN1 Mutations

## Validation & Comparative





The most frequently observed mechanism of acquired resistance is the development of somatic mutations in the MEN1 gene itself.[2][6] These mutations typically occur at the interface where the inhibitor binds to the menin protein, thereby reducing the drug's affinity and efficacy.[7][8]

Key findings on genetic resistance include:

- Recurrent Mutations: Specific missense mutations in the menin protein have been recurrently identified in patients who relapse on menin inhibitor therapy. These include alterations at amino acid positions M327 (e.g., M327I/V), G331 (e.g., G331R/D), and T349 (e.g., T349M).[6][9] Other identified mutations include those at positions A247, D290, C334, E368, and V372.[1]
- Cross-Resistance: Many of these MEN1 mutations confer cross-resistance to structurally
  distinct classes of menin inhibitors, including revumenib and ziftomenib.[6][10] This is
  because they directly interfere with the binding pocket utilized by these drugs.
- Preserved MLL Interaction: Importantly, these resistance mutations do not typically disrupt the natural interaction between menin and MLL1.[6][8] This allows the oncogenic signaling pathway to remain active despite the presence of the inhibitor.

Non-Genetic Resistance: Adaptive Mechanisms

In a significant portion of resistant cases, no MEN1 mutations are detected.[6] This points to non-genetic or adaptive mechanisms of resistance, where leukemia cells learn to survive in the presence of the drug through other means.

Mechanisms of non-genetic resistance include:

- Transcriptional Reprogramming: Resistant cells can exhibit significant changes in their gene expression profiles. Even when the menin inhibitor is on target and suppressing key MLL target genes like MEIS1 and HOX genes, the cells can adapt and survive.[6][11] This may involve the upregulation of myeloid differentiation genes, suggesting the cells enter a state that is tolerant to the attenuated Menin-MLL1 signaling.[6]
- Clonal Evolution: Heavily pre-treated leukemia samples may be less sensitive to menin inhibition from the outset.[11] This suggests that prior therapies can select for clones that are inherently less dependent on the Menin-MLL1 interaction for their survival.



# Comparative Efficacy of Menin-MLL Inhibitors Against Resistant Mutants

The emergence of MEN1 mutations has driven the development of next-generation inhibitors that can overcome this resistance. JNJ-75276617 (bleximenib) is a notable example that has shown preclinical efficacy against certain revumenib-resistant mutations.[12][13][14]

Below are tables summarizing the quantitative data on the activity of different menin inhibitors against wild-type and mutant forms of menin.

Table 1: In Vitro Antiproliferative Activity (GI<sub>50</sub>, nM) of Menin Inhibitors in Cell Lines



| Cell Line | Genotype                     | Revumen<br>ib | Ziftomeni<br>b     | JNJ-<br>75276617  | DS-1594            | DSP-5336           |
|-----------|------------------------------|---------------|--------------------|-------------------|--------------------|--------------------|
| MV4;11    | KMT2A-r,<br>MEN1 WT          | 0.49[9]       | 22.2 (IC50)<br>[1] | 3.3 (IC50)<br>[1] | 25.8 (IC50)<br>[1] | >1000<br>(IC50)[1] |
| MV4;11    | KMT2A-r,<br>MEN1<br>M327I/WT | >1000[9]      | -                  | -                 | -                  | -                  |
| MOLM13    | KMT2A-r,<br>MEN1 WT          | ~10[15]       | -                  | -                 | -                  | -                  |
| MOLM13    | KMT2A-r,<br>MEN1<br>M327I    | >1000[15]     | -                  | -                 | -                  | -                  |
| MOLM13    | KMT2A-r,<br>MEN1<br>G331R    | >1000[15]     | -                  | -                 | -                  | -                  |
| MOLM13    | KMT2A-r,<br>MEN1<br>T349M    | >1000[15]     | -                  | -                 | -                  | -                  |
| OCI-AML3  | NPM1c,<br>MEN1 WT            | ~20[15]       | -                  | -                 | -                  | -                  |
| OCI-AML3  | NPM1c,<br>MEN1<br>M327I      | >1000[15]     | -                  | -                 | -                  | -                  |
| OCI-AML3  | NPM1c,<br>MEN1<br>G331R      | >1000[15]     | -                  | -                 | -                  | -                  |
| OCI-AML3  | NPM1c,<br>MEN1<br>T349M      | >1000[15]     | -                  | -                 | -                  | -                  |



GI<sub>50</sub>: Concentration that reduces cell growth by 50%. IC<sub>50</sub> values are also presented where GI<sub>50</sub> is not available. Note that experimental conditions may vary between studies.

Table 2: Inhibition of Menin-MLL1 Interaction (IC50, nM) by Revumenib

| Menin Genotype | Revumenib IC50 (nM)          | Fold Change vs. WT |  |  |
|----------------|------------------------------|--------------------|--|--|
| Wild-Type      | 1.6[9]                       | 1.0                |  |  |
| M327I          | 81.6 (51-fold increase)[6]   | 51                 |  |  |
| M327V          | -                            | -                  |  |  |
| G331R          | >1000[9]                     | >625               |  |  |
| T349M          | 177.6 (111-fold increase)[6] | 111                |  |  |

IC₅o: Concentration required to inhibit the binding of MLL1 to menin by 50%. Data from competitive fluorescence polarization binding assays.

## **Signaling Pathways and Experimental Workflows**

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.





Click to download full resolution via product page

Caption: Mechanism of action of Menin-MLL inhibitors and mutational resistance.





Click to download full resolution via product page

Caption: Experimental workflow for generating and characterizing resistant cell lines.

## **Experimental Protocols**



Detailed methodologies are crucial for the replication and extension of cross-resistance studies. Below are summaries of key experimental protocols.

#### Generation of Menin Inhibitor-Resistant Cell Lines

- Cell Culture: Begin with a menin inhibitor-sensitive leukemia cell line (e.g., MOLM13, MV4;11). Culture the cells in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Dose Escalation: Expose the cells to the menin inhibitor at a starting concentration equal to the GI<sub>50</sub>.
- Monitoring and Passaging: Monitor cell viability and proliferation. When the cells resume normal growth, passage them and incrementally increase the concentration of the inhibitor.
- Selection of Resistant Population: Continue this process until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., >1 μM).
- Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting to ensure a homogenous population for downstream analysis.

## Determination of Drug Sensitivity (IC50/GI50)

- Cell Plating: Seed both parental (sensitive) and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well.
- Drug Treatment: Treat the cells with a serial dilution of the menin inhibitor(s) of interest. Include a DMSO-only control.
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Viability Assay: Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or by direct cell counting using a flow cytometer.
- Data Analysis: Normalize the viability data to the DMSO control and plot the dose-response curves. Calculate the IC<sub>50</sub> or GI<sub>50</sub> values using a non-linear regression model (e.g., four-parameter logistic curve).



#### **Identification of MEN1 Mutations**

- DNA Extraction: Isolate genomic DNA from parental and resistant cell lines using a standard DNA extraction kit.
- PCR Amplification: Amplify the coding exons of the MEN1 gene using primers designed to flank each exon.
- Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
   Analyze the sequencing chromatograms to identify any nucleotide changes in the resistant cells compared to the parental cells.
- Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform wholeexome sequencing or targeted deep sequencing of the MEN1 gene. This can help identify mutations present in subclones.

# Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

- Cell Cross-linking: Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
- Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
- Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to menin or MLL1.
- Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
- Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
- Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.



- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align the sequencing reads to the reference genome and perform peak calling
  to identify the genomic regions where the protein of interest is bound. Compare the binding
  profiles between sensitive and resistant cells or between different treatment conditions.[16]
   [17]

### **Conclusion and Future Directions**

The development of resistance to Menin-MLL inhibitors, primarily through on-target MEN1 mutations, is a significant clinical challenge. However, the field is rapidly evolving with the development of next-generation inhibitors like JNJ-75276617 that can overcome some of these resistance mechanisms. Furthermore, the characterization of non-genetic resistance pathways opens up possibilities for combination therapies that could prevent or treat resistance.[10]

Future research should focus on:

- Head-to-head preclinical and clinical studies to directly compare the efficacy of different menin inhibitors against a wider panel of MEN1 mutations.
- Investigating combination strategies to overcome or prevent resistance. Combining menin inhibitors with other targeted agents (e.g., FLT3 inhibitors, BCL2 inhibitors) or standard chemotherapy may be a promising approach.[4][10]
- Developing biomarkers to predict which patients are most likely to respond to menin inhibitors and which are at higher risk of developing resistance.

By continuing to explore the landscape of Menin-MLL inhibitor resistance, the scientific community can work towards developing more durable and effective therapies for patients with these aggressive leukemias.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. MEN1 mutations mediate clinical resistance to Menin inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEN1 mutations mediate clinical resistance to menin inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 PMC [pmc.ncbi.nlm.nih.gov]
- 9. cms.syndax.com [cms.syndax.com]
- 10. youtube.com [youtube.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. A menin-KMT2A inhibitor to overcome resistance PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Resistance: A Comparative Guide to Menin-MLL Inhibitors in Acute Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14086180#cross-resistance-studies-between-different-menin-mll-inhibitors]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com